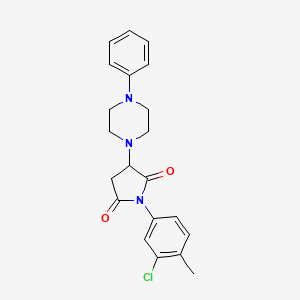![molecular formula C24H24ClN3O B4988804 N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. The compound is commonly referred to as BCBPA and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of BCBPA is not fully understood. However, studies have shown that BCBPA can interact with various receptors in the body, including serotonin and dopamine receptors. BCBPA has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
BCBPA has been shown to have various biochemical and physiological effects. Studies have shown that BCBPA can reduce the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BCBPA has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, BCBPA has been shown to have antidepressant effects and can improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCBPA in lab experiments is its high purity and stability. BCBPA is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using BCBPA in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on BCBPA. One area of research is to further understand the mechanism of action of BCBPA and identify its molecular targets. Another area of research is to investigate the potential use of BCBPA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the safety and toxicity of BCBPA in animal models.
Méthodes De Synthèse
The synthesis method for BCBPA involves the reaction of 4-chloroaniline with benzyl 3-hydroxybenzoate in the presence of sodium hydroxide and potassium carbonate. The resulting compound is then reacted with benzaldehyde to form BCBPA. The synthesis method has been optimized to achieve high yields of BCBPA with high purity.
Applications De Recherche Scientifique
BCBPA has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and depression. Studies have shown that BCBPA has anti-cancer properties and can inhibit the growth of cancer cells. BCBPA has also been shown to have neuroprotective properties and can reduce the symptoms of Alzheimer's disease. Additionally, BCBPA has been studied for its potential use as an antidepressant.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-9-11-23(12-10-22)27-13-15-28(16-14-27)26-18-21-7-4-8-24(17-21)29-19-20-5-2-1-3-6-20/h1-12,17-18H,13-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAVFDRZQDMGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)



![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)


